molecular formula C22H28Br2O4 B12609894 1,4-Dibromo-2-methoxy-5-{[8-(4-methoxyphenoxy)octyl]oxy}benzene CAS No. 918778-56-0

1,4-Dibromo-2-methoxy-5-{[8-(4-methoxyphenoxy)octyl]oxy}benzene

Cat. No.: B12609894
CAS No.: 918778-56-0
M. Wt: 516.3 g/mol
InChI Key: TXAYVBQISJTOBP-UHFFFAOYSA-N
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Description

Properties

CAS No.

918778-56-0

Molecular Formula

C22H28Br2O4

Molecular Weight

516.3 g/mol

IUPAC Name

1,4-dibromo-2-methoxy-5-[8-(4-methoxyphenoxy)octoxy]benzene

InChI

InChI=1S/C22H28Br2O4/c1-25-17-9-11-18(12-10-17)27-13-7-5-3-4-6-8-14-28-22-16-19(23)21(26-2)15-20(22)24/h9-12,15-16H,3-8,13-14H2,1-2H3

InChI Key

TXAYVBQISJTOBP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCCCCCCCOC2=C(C=C(C(=C2)Br)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dibromo-2-methoxy-5-{[8-(4-methoxyphenoxy)octyl]oxy}benzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton to yield the substituted benzene ring . The bromination of benzene derivatives is a common method used in the synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve similar electrophilic aromatic substitution reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-methoxy-5-{[8-(4-methoxyphenoxy)octyl]oxy}benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The methoxy and phenoxy groups can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives.

Scientific Research Applications

1,4-Dibromo-2-methoxy-5-{[8-(4-methoxyphenoxy)octyl]oxy}benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1,4-Dibromo-2-methoxy-5-{[8-(4-methoxyphenoxy)octyl]oxy}benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and methoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Structural Analogues:

  • Replacement of the 4-methoxyphenoxy group with other aryloxy groups (e.g., nitro or chloro substituents) could modulate electronic properties and reactivity toward nucleophilic substitution.
  • Alkoxy-Substituted Bromobenzenes: Compounds like 1-bromo-4-(octyloxy)benzene lack the dibromo and methoxyphenoxy motifs, leading to differences in steric bulk and intermolecular interactions (e.g., π-π stacking).

Functional Group Impact:

  • Bromine Substituents: The presence of two bromine atoms at the 1,4-positions increases molecular polarity and may enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to mono-bromo analogs.
  • Methoxy Groups: The electron-donating methoxy groups at positions 2 and 4 (on the phenoxy chain) could stabilize the aromatic ring via resonance, affecting UV-Vis absorption profiles.

Hypothetical Data Table:

Property Target Compound 1,4-Dibromo-2-methoxybenzene 1-Bromo-4-(octyloxy)benzene
Molecular Weight (g/mol) ~600 (estimated) 265.92 297.23
Predicted Solubility in DMSO Moderate High Low
Reactivity (Suzuki Coupling) High (two Br sites) Moderate (one Br site) Low (no Br)

Biological Activity

1,4-Dibromo-2-methoxy-5-{[8-(4-methoxyphenoxy)octyl]oxy}benzene, with the CAS number 918778-56-0, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes bromine substituents and methoxy groups that may influence its interaction with biological systems. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

  • Molecular Formula : C22H28Br2O4
  • Molecular Weight : 516.263 g/mol
  • IUPAC Name : 1,4-dibromo-2-methoxy-5-{[8-(4-methoxyphenoxy)octyl]oxy}benzene

Biological Activity Overview

The biological activity of 1,4-Dibromo-2-methoxy-5-{[8-(4-methoxyphenoxy)octyl]oxy}benzene has been explored in several studies, revealing its potential effects on various biological targets.

Anticancer Activity

Research indicates that compounds with similar structural motifs may exhibit significant anticancer properties. For instance, studies involving phenolic compounds have shown that they can induce apoptosis in cancer cells and inhibit cell proliferation. The presence of bromine and methoxy groups in the structure of 1,4-Dibromo-2-methoxy-5-{[8-(4-methoxyphenoxy)octyl]oxy}benzene may enhance its reactivity towards cellular targets, potentially leading to cytotoxic effects on cancerous cells.

The proposed mechanism of action for this compound involves:

  • Topoisomerase Inhibition : Similar compounds have been shown to act as topoisomerase inhibitors, interfering with DNA replication and transcription processes.
  • Cell Cycle Arrest : Research on related compounds indicates they may cause cell cycle arrest at various phases, particularly G2/M phase, leading to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 1,4-Dibromo-2-methoxy-5-{[8-(4-methoxyphenoxy)octyl]oxy}benzene:

  • Antiproliferative Effects : A study evaluated the antiproliferative activity of phenolic derivatives on human cancer cell lines. Compounds with similar structures inhibited cell growth significantly at nanomolar concentrations (IC50 values ranging from 0.1 to 10 μM) .
    CompoundIC50 (μM)Cell Line
    Compound A0.5MCF7
    Compound B2.0HT-29
    1,4-Dibromo derivativeTBDTBD
  • In Vivo Studies : In chick chorioallantoic membrane models, related compounds demonstrated significant inhibition of angiogenesis and tumor growth comparable to established chemotherapeutics like combretastatin A-4 .
  • Toxicity Assessment : Toxicity studies indicated low toxicity levels in non-cancerous cell lines at concentrations effective against cancer cells, suggesting a favorable therapeutic index for further development .

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